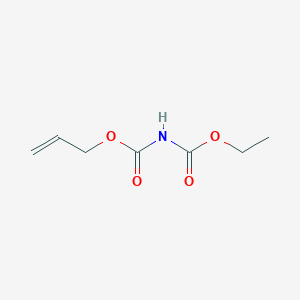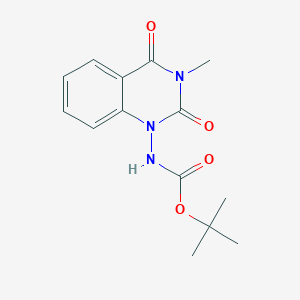
tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate, also known as Boc-3,4-dihydroxyquinoline-2(1H)-carboxamidine, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as methanol and ethanol.
Wirkmechanismus
Tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate has been shown to inhibit the activity of certain enzymes, such as protein kinases. It does this by binding to the active site of the enzyme and preventing it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific compound and the enzyme being targeted.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate depend on the specific enzyme being targeted. Inhibition of protein kinases, for example, can lead to a decrease in cell proliferation and an increase in cell death. This can be useful in the treatment of cancer and other diseases where uncontrolled cell growth is a problem.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate in lab experiments is its ability to selectively target specific enzymes. This can allow researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation is that the compound may not be effective against all enzymes, and may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for the use of tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate in scientific research. One area of interest is the development of new inhibitors of protein kinases for the treatment of cancer and other diseases. Another area of interest is the use of the compound as a building block for the synthesis of new organic molecules with potential therapeutic applications. Finally, the compound could be used to study the role of specific enzymes in various cellular processes, leading to a better understanding of disease mechanisms and potential new drug targets.
Synthesemethoden
Tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate can be synthesized by reacting 3-methyl-2,4-dioxo-3,4-dihydroquinazoline with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting compound can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as quinazoline-based inhibitors of protein kinases. It has also been used as a reagent in the synthesis of peptides and other organic molecules.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-methyl-2,4-dioxoquinazolin-1-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-12(19)15-17-10-8-6-5-7-9(10)11(18)16(4)13(17)20/h5-8H,1-4H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIPLECXXVNFDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C2=CC=CC=C2C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565739 |
Source


|
| Record name | tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate | |
CAS RN |
159850-23-4 |
Source


|
| Record name | tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


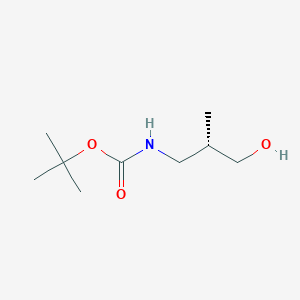

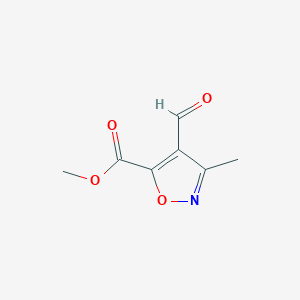
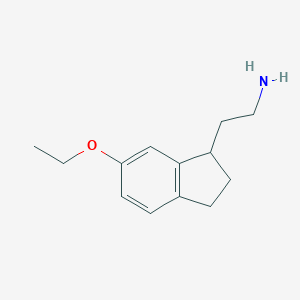
![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)






![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
